molecular formula C13H8Br2O B1588541 2,2'-Dibromobenzophenone CAS No. 25187-01-3

2,2'-Dibromobenzophenone

Cat. No.: B1588541
CAS No.: 25187-01-3
M. Wt: 340.01 g/mol
InChI Key: JCVYQVHAGOZGIX-UHFFFAOYSA-N
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Description

2,2’-Dibromobenzophenone is an organic compound with the molecular formula C13H8Br2O. It is a derivative of benzophenone, where two bromine atoms are substituted at the 2 and 2’ positions of the benzene rings. This compound is known for its yellow crystalline appearance and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dibromobenzophenone can be synthesized through the bromination of benzophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 2’ positions .

Industrial Production Methods: In an industrial setting, the production of 2,2’-Dibromobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibromobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Dibromobenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Dibromobenzophenone involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of protein functions. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

  • 4,4’-Dibromobenzophenone
  • 4,4’-Dimethoxybenzophenone
  • 4,4’-Difluorobenzophenone

Comparison: 2,2’-Dibromobenzophenone is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to 4,4’-Dibromobenzophenone, the 2,2’ isomer exhibits different chemical and physical properties, making it suitable for distinct applications. The presence of bromine atoms at the 2 and 2’ positions also affects the compound’s electronic structure, leading to variations in its reactivity compared to other benzophenone derivatives .

Properties

IUPAC Name

bis(2-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVYQVHAGOZGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440165
Record name 2,2'-Dibromobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25187-01-3
Record name 2,2'-Dibromobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dibromobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,2'-Dibromobenzophenone a useful starting material for synthesizing spirobifluorene (SBF) analogs?

A1: this compound serves as a convenient precursor for creating diverse SBF analogs due to the reactivity of its bromine atoms. The research highlights a synthetic strategy employing a double intramolecular aromatic electrophilic substitution. [] This approach leverages the bromine atoms in this compound as leaving groups, allowing for the introduction of various heterocycles into the spirofluorene structure. This method offers a potentially simpler and more efficient alternative to the typically complex synthetic routes used for these compounds.

Q2: The research mentions that synthesizing fully heterocyclic spiro compounds using this method was unsuccessful. How did the researchers use computational chemistry to understand this limitation?

A2: The researchers employed Fukui dual function calculations, a tool not commonly used in this context, to analyze the reaction. [] This approach allowed them to predict both the thermodynamic and kinetic aspects of the double aromatic electrophilic substitution. By applying this method to their reactions, they could pinpoint specific steps where the formation of fully heterocyclic compounds became thermodynamically or kinetically unfavorable, explaining the synthetic limitations observed. This computational approach offers a valuable predictive tool for future attempts to synthesize similar spiro derivatives.

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